1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
Description
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring fused with a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19N3O2/c1-2-11-7-12(16-13(15-11)9-3-4-9)17-6-5-10(8-17)14(18)19/h7,9-10H,2-6,8H2,1H3,(H,18,19) |
InChI Key |
RWBUHOGBHDLTJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCC(C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving ethyl acetoacetate and guanidine under basic conditions.
Cyclopropyl Substitution:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
